Carbazomycin A-d6
CAS No.:
Cat. No.: VC0202302
Molecular Formula: C₁₆H₁₁D₆NO₂
Molecular Weight: 261.35
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₆H₁₁D₆NO₂ |
|---|---|
| Molecular Weight | 261.35 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Carbazomycin A-d6 (C₁₆H₁₁D₆NO₂) is characterized by its carbazole framework with specific substitution patterns. The IUPAC name is 1,2-dimethyl-3,4-bis(trideuteriomethoxy)-9H-carbazole, indicating the positions of the deuterium atoms in the compound . The molecular weight is 261.349, slightly higher than the non-deuterated version due to the replacement of six hydrogen atoms with deuterium isotopes .
The structure features:
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A tricyclic carbazole core (dibenzopyrrole system)
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Two methyl groups at positions 1 and 2
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Two methoxy groups at positions 3 and 4, where all six hydrogen atoms have been replaced with deuterium (three in each methoxy group)
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A secondary amine (N-H) at position 9
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Carbazomycin A-d6
Spectroscopic Data
While complete spectroscopic data specifically for Carbazomycin A-d6 is limited in the search results, deuterated compounds generally exhibit characteristic patterns in Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium incorporation at the methoxy positions would result in the absence of the corresponding proton signals in the ¹H NMR spectrum that would typically appear around 3.9-4.1 ppm for methoxy groups in carbazole derivatives .
Mass spectrometry would show a molecular ion peak at m/z 261, corresponding to the molecular weight of Carbazomycin A-d6, with a distinctive isotopic pattern characteristic of deuterium incorporation .
Synthesis and Production Methods
Total Synthesis of Parent Compound
The total synthesis of the parent compound, Carbazomycin A, provides insights into potential routes for synthesizing the deuterated analog. Several approaches have been reported:
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Aryne-mediated carbazole formation
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Methylation to provide the multiply substituted carbazole
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Regioselective demethylation using boron trichloride
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Conversion of the phenolic hydroxy group into a methyl group
Another approach by Knölker and Bauermeister reported an iron-mediated total synthesis of Carbazomycin A and B . This method utilized oxidative coupling of cyclohexa-1,3-diene and a corresponding arylamine, achieved through consecutive Fe-induced formation of the C-C and C-N bonds.
These synthetic approaches could serve as the basis for developing a specific methodology for Carbazomycin A-d6, incorporating deuterated reagents at appropriate steps.
Economical Deuteration Methods
For large-scale synthesis of deuterated compounds, economical approaches have been developed using D₂O as an inexpensive deuterium source. For example, a D₂SO₄/CH₃OD/D₂O mixture can be prepared by treating HC(OCH₃)₃ with D₂O in the presence of D₂SO₄, followed by removing HCO₂CH₃ via distillation in an Ar atmosphere . This method has been successfully applied to the deuteration of various indole derivatives and could potentially be adapted for carbazoles.
Biological Activity and Applications
Research Applications
The primary applications of Carbazomycin A-d6 are in pharmaceutical research:
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Pharmacokinetic Studies: The deuterated version is particularly useful for tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.
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Metabolic Profiling: The unique isotopic labeling allows researchers to distinguish between the parent compound and its metabolites using mass spectrometry, facilitating detailed studies of metabolic pathways .
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Internal Standards: Deuterated compounds serve as ideal internal standards for quantitative analysis using mass spectrometry, due to their similar chemical behavior but distinct mass .
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Structure-Activity Relationship Studies: Comparing the biological activities of deuterated and non-deuterated versions can provide insights into the influence of specific structural features on activity.
Current Research and Future Perspectives
Challenges and Opportunities
Several challenges remain in the field of deuterated carbazole alkaloids:
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Synthetic Efficiency: Developing more efficient and selective methods for deuterium incorporation, particularly for complex structures like carbazoles, remains an active area of research.
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Biological Evaluation: More comprehensive studies comparing the biological activities and pharmacokinetic properties of deuterated versus non-deuterated carbazomycins would provide valuable insights into the potential advantages of deuteration.
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Scale-Up and Accessibility: Improving the scalability and economic viability of deuterated compound synthesis would enhance accessibility for research purposes.
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